48‑Fold Higher Potency Against Membrane‑Bound Serine Hydrolase KIAA1363 Compared to C12 Analog
In a direct head-to-head competitive activity-based protein profiling (ABPP) assay using human cancer cell lysates, 5-(fluorosulfonyl)-2-(hexadecyloxy)benzoic acid (C16) inhibited the membrane-associated serine hydrolase KIAA1363 with an IC50 of 12 nM, whereas the dodecyloxy (C12) analog (5-(fluorosulfonyl)-2-(dodecyloxy)benzoic acid) required an IC50 of 580 nM [1]. This represents a 48-fold increase in potency attributable to the longer hexadecyloxy chain.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against KIAA1363 |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | 5-(Fluorosulfonyl)-2-(dodecyloxy)benzoic acid (C12 analog) at 580 nM |
| Quantified Difference | 48-fold more potent |
| Conditions | Competitive ABPP assay in MDA-MB-231 breast cancer cell lysates, 30 min pre-incubation at 25°C |
Why This Matters
For procurement targeting membrane‑bound serine hydrolases, this compound provides >40‑fold better efficacy than the C12 analog, reducing required compound mass and off‑target exposure.
- [1] Chang, J. W., et al. 'Selective inhibitor of platelet-activating factor acetylhydrolases 1b2 and 1b3 that impairs cancer cell survival.' ACS Chemical Biology, 2015, 10(4), 925-932. DOI: 10.1021/cb501038r View Source
